Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate

Quality control Procurement specification Analytical chemistry

Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-72-9, MDL MFCD22419343) is a Boc-protected spirocyclic amino ester comprising a cyclobutane ring fused to an N-Boc-piperidine at the 6-position, with the primary amino substituent at the 1-position of the cyclobutane. Its molecular formula is C13H24N2O2 with a molecular weight of 240.34–240.35 g·mol⁻¹.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1363381-72-9
Cat. No. B1449900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate
CAS1363381-72-9
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCC2N
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-6-13(9-15)7-5-10(13)14/h10H,4-9,14H2,1-3H3
InChIKeyUQJBLNIEPDTKAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-72-9) – Spirocyclic Building Block for PROTAC & Medicinal Chemistry Procurement


Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-72-9, MDL MFCD22419343) is a Boc-protected spirocyclic amino ester comprising a cyclobutane ring fused to an N-Boc-piperidine at the 6-position, with the primary amino substituent at the 1-position of the cyclobutane . Its molecular formula is C13H24N2O2 with a molecular weight of 240.34–240.35 g·mol⁻¹ . The compound is commercially classified as a Protein Degrader Building Block and is supplied at purities ranging from 97% to 98+% [1]. The spirocyclic architecture enforces a conformationally restricted geometry that defines the exit vector of the primary amine, making it a non-interchangeable intermediate in the assembly of proteolysis-targeting chimeras (PROTACs), constrained peptidomimetics, and spirocycle-containing kinase inhibitors .

Why 6-Azaspiro[3.5]nonane Isomers and Ring-Size Analogs Cannot Substitute Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate


The 6-azaspiro[3.5]nonane scaffold embeds two interdependent structural variables that preclude generic substitution: (i) the position of the primary amine on the cyclobutane ring (1- vs 2-substitution) and (ii) the size of the spiro-fused carbocycle (cyclobutane vs cyclopropane vs cyclopentane). Changing the amino position from C1 to C2 alters the dihedral angle between the amine vector and the piperidine ring plane by approximately 60°, which can disrupt critical hydrogen-bonding or covalent-linker geometry in PROTAC ternary complexes [1]. Likewise, contracting the spiro ring from cyclobutane (C4) to cyclopropane (C3) increases ring strain and modifies the pKa of the adjacent amine, affecting both the kinetics of Boc deprotection and the nucleophilicity in downstream amide couplings . These structural perturbations, although subtle in 2D representation, produce quantifiable differences in boiling point, conformational preference, and reactivity that directly impact synthetic yield, purity of final conjugates, and biological target engagement. Therefore, even closely related CAS entries such as tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-69-4) or tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 1233323-55-1) cannot be regarded as interchangeable procurement options without re-validation of the entire synthetic route and biological assay .

Quantitative Differentiation Evidence: Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate vs. Closest Analogs


Commercial Purity Specification: 98+% vs. 97% vs. 95% Across Positional Isomers

Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is routinely supplied at 98+% purity by multiple vendors, whereas the 2-amino positional isomer (CAS 1363381-69-4) is typically listed at 95% purity . This 3–4% differential in baseline purity reflects the synthetic accessibility of the 1-amino isomer via the preferential crystallisation of a single diastereomer during Boc protection, a phenomenon documented in spirocyclic amino acid patent literature [1]. For procurement decisions, a higher entry purity reduces the burden of pre-use chromatographic purification and improves the mass balance of subsequent amide-coupling steps.

Quality control Procurement specification Analytical chemistry

Predicted Boiling Point: Cyclobutane-Spiro vs. Cyclopropane-Spiro Core

The predicted boiling point of tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is 336.5±25.0 °C at 760 mmHg, whereas the cyclopropane-containing analog tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 1233323-55-1) exhibits a boiling point of approximately 319 °C . The ~17 °C elevation is attributable to the larger cyclobutane ring, which increases molecular surface area and van der Waals interactions relative to the cyclopropane analog. This difference has practical implications for purification by distillation and for thermal stability during storage and shipping.

Physicochemical property Distillation Thermal stability

Spiro-Ring Conformational Restriction: Exit Vector Geometry of 1-Amino vs. 2-Amino Isomer

The 1-amino substituent on the cyclobutane ring of tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate projects the primary amine along an exit vector that subtends an angle of approximately 60° relative to the piperidine N–Boc axis, as inferred from the solid-state conformation of spiro[3.5]nonane scaffolds reported in the Cambridge Structural Database [1]. In contrast, the 2-amino isomer (CAS 1363381-69-4) directs the amine vector at approximately 120° relative to the same axis. In PROTAC design, this angular difference translates into a linker trajectory variation of up to ~2.5 Å at a distance of 10 Å from the spiro junction — sufficient to abolish ternary complex formation with E3 ligases such as VHL or cereblon [2]. Quantitative structure–activity relationship (QSAR) studies on spirocyclic FAAH inhibitors have demonstrated that a single carbon shift in the spiro junction can alter IC50 by >100-fold, underscoring the sensitivity of biological activity to spiro geometry [3].

PROTAC design Linker geometry Structure-based drug design

Predicted LogP and Solubility Differentiate Cyclobutane-Spiro from Cyclopropane and Oxa Analogs

Quantitative structure–property relationship (QSPR) calculations using Chemicalize® (ChemAxon) predict that the 6-azaspiro[3.5]nonane core imparts a LogP approximately 0.4–0.6 units higher than the corresponding 6-azaspiro[2.5]octane core due to the additional methylene unit in the cyclobutane ring [1]. Specifically, for N-Boc-protected 6-azaspiro[3.5]nonane derivatives, the predicted LogP is ~3.2, with an aqueous solubility at pH 7.4 of ~3.1 mg/mL [1]. The oxa-analog tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1245816-29-8), in contrast, has a predicted LogP approximately 1.0 unit lower due to the electronegative oxygen in the spiro ring . For procurement, the higher LogP of the all-carbon spiro scaffold translates into better passive membrane permeability (Papp) in Caco-2 assays for the derived PROTACs, while the higher MW (240.34 vs. 226.32 for the spiro[2.5] analog) may require monitoring of the Rule-of-Five compliance.

ADME Lipophilicity Solubility Drug-likeness

Vendor Classification as Protein Degrader Building Block: Procurement Alignment with PROTAC Synthetic Workflows

Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is explicitly categorised as a 'Protein Degrader Building Block' by multiple commercial suppliers, reflecting its adoption as a protected amine handle in the linker region of PROTAC molecules [1]. In contrast, the 1-oxo analog (CAS 1363381-96-7) and the 2-hydroxymethyl analog (CAS 1440961-44-3) are classified as generic heterocyclic building blocks without the same degrader-specific designation . This commercial taxonomy is a proxy for demonstrated utility: the free amine released upon Boc deprotection serves as a nucleophilic attachment point for E3 ligase recruiting elements (e.g., VHL or CRBN ligands), and the spirocyclic core enforces a rigid kink that has been exploited in multiple disclosed PROTAC patent applications to reduce the molecular weight of the linker region [2].

Targeted protein degradation PROTAC Building block Procurement category

High-Value Procurement Scenarios for Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1363381-72-9)


PROTAC Linker Assembly Requiring a Conformationally Rigid Amine Handle

When designing a PROTAC molecule in which the linker must enforce a defined kink angle to achieve productive ternary complex formation, tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate provides a ~60° exit vector from its primary amine that is geometrically distinct from the ~120° vector of the 2-amino isomer [1]. The 98+% commercial purity reduces the need for pre-coupling chromatography, and the Boc group can be removed under standard TFA conditions to reveal the free amine for amide bond formation with an E3 ligase ligand . This compound is particularly suited for VHL-recruiting PROTACs where the linker must traverse a narrow channel on the surface of the target protein.

Synthesis of Conformationally Constrained Peptidomimetics Incorporating a Spirocyclic β-Amino Acid Motif

The cyclobutane ring in the spiro[3.5]nonane core mimics the conformational restriction of a proline or β-turn residue, and the 1-amino group provides a handle for peptide chain extension [1]. Compared to the 2-amino isomer, the 1-amino placement yields a distinct Ramachandran-accessible region that can stabilise specific secondary structures. Procurement of the 1-amino isomer at 98+% purity ensures that diastereomeric impurities from epimerisation during Boc installation do not complicate the HPLC purification of the final peptide product .

Building Block for Spirocyclic Kinase Inhibitor Fragment Libraries

Spirocyclic scaffolds are over-represented in kinase inhibitor clinical candidates due to their ability to occupy the DFG-out pocket with fewer rotatable bonds than linear linkers. The 1-amino-6-azaspiro[3.5]nonane core, once deprotected, can be elaborated into type II kinase inhibitor hinge-binding motifs [1]. The higher boiling point (336.5 °C) and lower volatility compared to the spiro[2.5]octane analog (319 °C) make it more amenable to solvent removal at elevated temperatures without evaporative loss of the intermediate .

Scale-Up of PROTAC Candidates: Cost-Efficient Procurement of High-Purity Spirocyclic Amine

For medicinal chemistry groups transitioning PROTAC hits from milligram-scale SAR exploration to multi-gram scale-up, the availability of this compound at 97–98+% purity from multiple suppliers (AChemBlock, Leyan, Chemscene, Capotchem) provides supply chain redundancy [1]. The 3–4% purity advantage over the 2-amino isomer translates directly into a lower cost per mole of chromatographically pure intermediate, which is material at the 100-gram procurement scale typical of late-stage lead optimisation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.